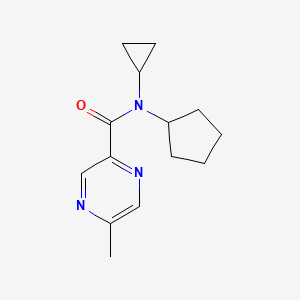
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, also known as M2ES, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of benzene and has two chlorine atoms and two sulfone groups attached to it.
科学的研究の応用
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has been used in scientific research for various applications such as in the development of new drugs and as a tool for studying biological processes. It has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development. 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has also been used as a probe for studying protein-protein interactions and as a tool for investigating the role of sulfhydryl groups in biological systems.
作用機序
The mechanism of action of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene is not fully understood, but it is believed to work by reacting with sulfhydryl groups in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions, which can have downstream effects on biological processes.
Biochemical and physiological effects:
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can inhibit the growth of cancer cells and the replication of viruses. It has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. In vivo studies have shown that 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can reduce tumor growth in mice and improve survival rates.
実験室実験の利点と制限
One advantage of using 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene in lab experiments is its specificity for sulfhydryl groups, which allows for targeted inhibition of specific proteins or enzymes. However, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can also react with other nucleophiles, such as amino acids, which can lead to off-target effects. Additionally, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene is a relatively new compound, and its long-term effects on biological systems are not well understood.
将来の方向性
There are several future directions for research on 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene. One area of interest is in the development of new drugs based on 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene. Researchers are also investigating the use of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene as a tool for studying protein-protein interactions and for investigating the role of sulfhydryl groups in biological systems. Additionally, there is interest in exploring the potential of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, or 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, is a chemical compound that has been used in scientific research for various applications. Its specificity for sulfhydryl groups makes it a valuable tool for studying biological processes, but its off-target effects and long-term effects on biological systems require further investigation. There is potential for 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene to be developed into new drugs and to be used as a therapeutic agent for various diseases.
合成法
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can be synthesized by reacting 1,3-dichloro-2-(chloromethyl)benzene with sodium methylsulfinate in the presence of copper powder. The reaction takes place in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and requires heating and stirring for several hours. The product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
1,3-dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S2/c1-16(13,14)6-5-15-7-8-9(11)3-2-4-10(8)12/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAPYRRKWLAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCSCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)




![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)